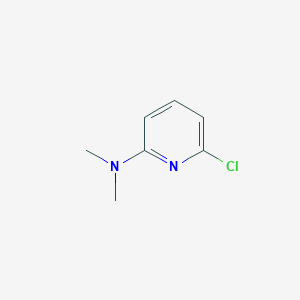

6-chloro-N,N-dimethylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance .

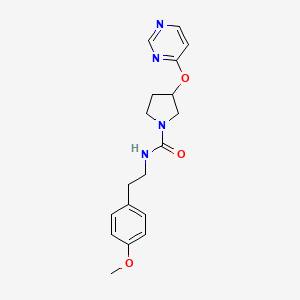

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a chlorine atom attached at the 6-position and a dimethylamine group attached at the 2-position .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 156.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Polymerization and Material Science

6-chloro-N,N-dimethylpyridin-2-amine plays a significant role in polymerization processes. It has been found that the presence of 2,6-dimethylpyridine can achieve living cationic polymerization of isobutyl vinyl ether. This process is critical in material science for creating specific polymer structures. The nucleophilic interaction of 2,6-dimethylpyridine is essential for stabilizing the growing carbocation, which is necessary for living polymerization. This highlights the importance of steric crowding around the nitrogen in nucleophilic stabilization of the growing cation in polymerization processes (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Chemical Synthesis

This compound is also crucial in the field of chemical synthesis. For instance, it is used in the amination of chloropyrimidines with n-alkylamines. This reaction is vital in creating new chemical compounds, as evidenced by the synthesis of new n-alkylaminopyrimidines. The reaction's rate is influenced by temperature, and this process is significant for predicting optimal conditions for such aminations (Brown & Lyall, 1964). Additionally, microwave-assisted synthesis of 2-(N,N-dimethyl)amine and 2-aminopyridine derivatives from 2-chloro substituted pyridines showcases another application in chemical synthesis without the need for transition-metal catalysts (Samadi et al., 2011).

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, the compound has been utilized in the process development of N-Benzylated Chloropurine. This two-step process involves benzylation and conversion to a methanesulfonic acid salt, demonstrating the compound's role in creating pharmaceutical intermediates (Shi et al., 2015).

Catalyst Systems

This compound is also important in catalysis. For example, it's used in catalyst systems for polymerizing 2,6-dimethylphenol. The study of different aromatic amine ligands with copper(I) chloride, including various aminopyridines, has shown that these systems can be highly effective for synthesis processes, like poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim et al., 2018).

Safety and Hazards

特性

IUPAC Name |

6-chloro-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVRODDQDUXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)

![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)

![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)